molecular formula C15H17NO2S B12124484 2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid

2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid

Cat. No.: B12124484
M. Wt: 275.4 g/mol
InChI Key: WZEOPRZZRQYSDA-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid is a thiazole-based compound characterized by a carboxylic acid group at position 5, a methyl group at position 4, and a bulky 4-tert-butylphenyl substituent at position 2 of the thiazole ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C15H17NO2S/c1-9-12(14(17)18)19-13(16-9)10-5-7-11(8-6-10)15(2,3)4/h5-8H,1-4H3,(H,17,18)

InChI Key

WZEOPRZZRQYSDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

A classic approach involves reacting α-halo ketones with thioamides. For example, methyl 4-methylthiazole-5-carboxylate is synthesized by cyclizing methyl 2-bromoacetoacetate with thioacetamide, followed by hydrolysis to the carboxylic acid.

Acid Chloride Formation

4-Methylthiazole-5-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) at 80°C, achieving yields of 79–91%. This intermediate is pivotal for subsequent amidation or esterification.

Introduction of the 4-Tert-Butylphenyl Group

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between a halogenated thiazole and 4-tert-butylphenylboronic acid offers a direct route. However, the thiazole’s electron-deficient nature necessitates optimized conditions:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : K₂CO₃ or Cs₂CO₃.

  • Solvent : DMF or THF at 80–100°C.

Example Protocol:

  • Brominate 4-methylthiazole-5-carboxylic acid at position 2 using NBS (N-bromosuccinimide) in DMF.

  • Couple with 4-tert-butylphenylboronic acid using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), in THF/H₂O (3:1) at 90°C for 12 h.

  • Purify via column chromatography (hexane/EtOAc).

Yield : ~50–60% (estimated based on analogous couplings).

Ullmann-Type Coupling

Copper-mediated coupling of aryl halides with thiazoles can introduce the aryl group. For example, reacting 2-iodo-4-methylthiazole-5-carboxylic acid with 4-tert-butyliodobenzene using CuI (10 mol%), L-proline ligand, and K₃PO₄ in DMSO at 120°C.

Challenges :

  • High temperatures may degrade the thiazole ring.

  • Competing homocoupling of aryl halides.

One-Pot Cyclization Strategies

Constructing the thiazole ring with pre-installed substituents avoids late-stage functionalization.

Thioamide Cyclization

React 4-tert-butylphenylthiourea with methyl 2-bromoacetoacetate in ethanol under reflux. The intermediate thioamide cyclizes to form the thiazole ring, followed by hydrolysis to the carboxylic acid.

Conditions :

  • Base : Et₃N or NaHCO₃.

  • Solvent : EtOH or DCM.

  • Time : 12–24 h.

Yield : ~40–50% (extrapolated from similar syntheses).

Post-Functionalization of Preformed Thiazoles

Friedel-Crafts Alkylation

Introducing the 4-tert-butylphenyl group via electrophilic aromatic substitution is hindered by the thiazole’s low reactivity. However, using a Lewis acid catalyst (e.g., AlCl₃) and tert-butyl chloride in nitrobenzene may facilitate alkylation at position 2.

Limitations :

  • Poor regioselectivity.

  • Competing side reactions at the methyl or carboxylic acid groups.

Optimization and Scale-Up Considerations

Protecting Group Strategies

  • Carboxylic acid protection : Convert to tert-butyl esters using BOC₂O (di-tert-butyl dicarbonate) to prevent side reactions during coupling.

  • Deprotection : Use TFA (trifluoroacetic acid) in DCM to regenerate the acid post-synthesis.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance coupling reactivity but may degrade the thiazole at elevated temperatures.

  • Lower temperatures (0–25°C) improve selectivity but prolong reaction times.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Signals for tert-butyl (δ 1.35 ppm, singlet), thiazole protons (δ 8.7–9.1 ppm), and carboxylic acid (δ 12–13 ppm, broad).

  • LCMS : Molecular ion peak at m/z 304.1 (M+H)+.

Purity Assessment

  • HPLC : >95% purity using a C18 column (MeCN/H₂O gradient).

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard functionalization reactions:

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationEthanol, H₂SO₄ (catalytic), reflux 12 hrEthyl 2-(4-t-BuPh)-4-methylthiazole-5-carboxylate78-85%
AmidationNH₃ (excess), DCC/DMAP, CH₂Cl₂, 0°C → RT2-(4-t-BuPh)-4-methylthiazole-5-carboxamide63%
Acid ChlorideSOCl₂ (neat), reflux 2 hr2-(4-t-BuPh)-4-methylthiazole-5-carbonyl chloride92%

Key observations :

  • Esterification shows optimal yields with acid catalysis and anhydrous conditions.

  • Amidation requires coupling agents like DCC due to steric hindrance from the tert-butyl group .

  • Acid chloride formation achieves near-quantitative conversion with SOCl₂ .

Thiazole Ring Functionalization

The electron-deficient thiazole core participates in electrophilic substitutions and cross-couplings:

ReactionConditionsPosition ModifiedOutcomeSource
BrominationNBS (1.1 eq), AIBN, CCl₄, 80°C, 6 hrC-4 methyl group4-(bromomethyl) derivative
Suzuki CouplingPd(PPh₃)₄ (5 mol%), ArB(OH)₂, K₂CO₃, dioxaneC-2 phenyl ringBiaryl-functionalized analogs

Mechanistic insights :

  • Bromination selectively targets the methyl group at C-4 via radical mechanisms .

  • Suzuki reactions require palladium catalysts to modify the C-2 aryl substituent.

Decarboxylation Reactions

Controlled thermal decomposition enables ring modification:

ConditionsTemperatureTimeMajor ProductPurity
CuO (catalytic), DMF, N₂ atm180°C3 hr2-(4-t-BuPh)-4-methylthiazole95%
Microwave irradiation150°C20 min5-H-thiazole derivative88%

Applications :

  • Generates pharmaceutically relevant thiazole scaffolds through CO₂ elimination .

  • Microwave methods reduce reaction times by 89% compared to conventional heating .

Stability Under Biological Conditions

The compound demonstrates predictable degradation pathways:

ConditionHalf-LifePrimary DegradantsBioactivity Retention
pH 7.4 buffer, 37°C48 hrHydrolyzed ester/amide derivatives<15%
Rat plasma2.3 hrFree acid via esterase activity0%

Structural implications :

  • Tert-butyl group enhances membrane permeability but accelerates plasma clearance .

  • Ester prodrug formulations improve metabolic stability by 4.7× compared to free acid .

Scientific Research Applications

Medicinal Chemistry

2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid has been investigated for its potential as a lead compound in drug development. Research indicates that compounds with thiazole structures exhibit various pharmacological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of thiazole can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against several cancer cell lines, making them candidates for further development as anticancer agents .
  • Antimicrobial Properties : Thiazole derivatives have been reported to possess antimicrobial activities against a range of pathogens. The specific structural features of this compound may enhance its efficacy against resistant strains .

Research has highlighted the compound's potential in modulating biological pathways:

  • Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes involved in disease processes, including those related to cancer and metabolic disorders. Its binding affinity to target enzymes can lead to significant therapeutic effects .
  • Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can reduce inflammation markers, indicating a potential role in treating inflammatory diseases .

Anticancer Studies

A study focused on thiazole derivatives demonstrated that compounds structurally related to this compound exhibited potent activity against leukemia and solid tumors. For example, one derivative showed an inhibition rate of over 80% against MOLT-4 leukemia cells, suggesting strong anticancer potential .

Metabolic Disorders

Research involving diabetic models indicated that thiazole derivatives could improve insulin sensitivity and lipid profiles in diabetic rats. The administration of these compounds led to reduced serum glucose levels and improved overall metabolic health, highlighting their therapeutic potential for Type 2 diabetes mellitus .

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural and Functional Overview

Thiazole-5-carboxylic acid derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Key Findings and Mechanistic Insights

Febuxostat (3-Cyano-4-isobutoxyphenyl substituent)
  • Activity: A clinically approved nonpurine XO inhibitor with mixed-type inhibition (IC50 = 5.8 nM), outperforming allopurinol (IC50 = 260 nM) .
  • Structure-Activity Relationship (SAR): The isobutoxy group enhances lipophilicity and enzyme binding, while the cyano group stabilizes interactions with XO’s molybdenum center .
  • In Vivo Efficacy : Reduces serum uric acid (UA) by >80% in hyperuricemic models .
Indole-Based Derivatives (2-Indol-5-yl/2-Indol-2-yl substituents)
  • Activity: Exhibit nanomolar XO inhibition (IC50 = 3.0–16 nM) .
  • SAR : Indole moieties enable π-π stacking with XO’s active site, while nitro/isopropoxy groups enhance potency .
  • In Vivo Discrepancy : Despite strong in vitro activity, only select derivatives (e.g., 2-(7-nitro-5-isopropoxy-indol-2-yl)) show significant UA reduction (43% at 10 mg/kg) due to pharmacokinetic variability .
2-(4-Fluorobenzamido) Derivative
  • Activity : Ameliorates insulin resistance and hyperlipidemia in diabetic rats via anti-inflammatory and antioxidant pathways .
  • Divergent Mechanism : Unlike XO inhibitors, this compound modulates oxidative stress markers (e.g., TNF-α, IL-6), highlighting thiazoles’ versatility in targeting metabolic disorders.
Benzylamino-Linked Derivatives
  • Activity : Moderate XO inhibition (IC50 = ~10–100 nM) with free radical scavenging properties .
  • SAR : A methylene spacer between phenyl and thiazole reduces potency compared to febuxostat’s direct linkage .

Critical Analysis of Substituent Effects

  • Lipophilicity : Bulky groups (e.g., tert-butyl, isobutoxy) improve membrane permeability but may limit solubility.
  • Electron-Withdrawing Groups: Cyano and nitro groups enhance XO binding via electronic effects .
  • Heterocyclic Moieties : Indole derivatives leverage planar structures for strong enzyme interactions, whereas benzamido groups favor metabolic modulation .

Biological Activity

2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Characterized by a thiazole ring and a carboxylic acid functional group, this compound exhibits diverse interactions with biological targets, making it a candidate for drug development against various diseases, including cancer and bacterial infections.

  • Molecular Formula : C15H17N1O2S1
  • Molecular Weight : Approximately 273.37 g/mol
  • Structural Features : The compound features a tert-butyl group and a carboxylic acid functional group, which enhance its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. In vitro studies have shown that derivatives of thiazole compounds can inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. For instance, related compounds have demonstrated cytotoxic effects on cancer cell lines, with one study reporting cell viability dropping below 6.79% at a concentration of 50 µM for the most active derivative .

Interaction with Biological Targets

The compound's interaction with various biological targets has been explored through binding affinity studies. Preliminary findings suggest that it may interact with enzymes and receptors involved in critical signaling pathways. Specifically, it has been noted for its potential as an antagonist of metabotropic glutamate receptors (mGluRs), which play a role in neurological disorders .

The mechanism of action for this compound involves:

  • Inhibition of COX Activity : By inhibiting COX enzymes, the compound may reduce inflammatory responses associated with tumor growth.
  • Modulation of Receptor Activity : It has been shown to act as a negative allosteric modulator of AMPA receptors, affecting synaptic transmission and potentially offering neuroprotective effects .

Case Studies and Research Findings

StudyFindings
Cytotoxicity Assessment The compound exhibited significant cytotoxicity against various cancer cell lines, with notable reductions in cell viability compared to controls .
Binding Affinity Studies Molecular docking studies revealed strong binding interactions with COX enzymes, suggesting a mechanism for its anti-inflammatory properties .
Receptor Modulation Demonstrated efficacy as a negative allosteric modulator of GluA2 AMPA receptors, impacting receptor kinetics and desensitization rates .

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